Lobaplatin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Lobaplatin is a platinum-based antineoplastic agent primarily used in the treatment of various cancers. It is a third-generation platinum compound, following cisplatin and carboplatin, and is known for its enhanced anticancer activity and reduced toxicity. This compound is particularly effective against small cell lung cancer, inoperable metastatic breast cancer, and chronic myelogenous leukemia .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of lobaplatin involves several key steps:

Formation of Dichloride Complex: Trans-diamine methyl cyclobutane reacts with chloroplatinite in water under an inert gas atmosphere to form a dichloride complex.

Replacement Reaction: The dichloride complex undergoes a replacement reaction with silver nitrate, resulting in the formation of silver chloride precipitates.

Reaction with Lactic Acid: The filtrate from the previous step reacts with L-lactic acid or L-lactate under controlled pH conditions to produce this compound.

Recrystallization: The final product is purified through water/acetone recrystallization to obtain high-purity this compound trihydrate.

Industrial Production Methods: The industrial production of this compound follows the same synthetic route but is optimized for large-scale production. The process is designed to be efficient, with fewer reaction steps, shorter reaction times, and higher yields, making it suitable for commercial manufacturing .

Analyse Chemischer Reaktionen

Types of Reactions: Lobaplatin undergoes several types of chemical reactions, including:

DNA Cross-Linking: this compound forms DNA adducts through inter- and intra-strand cross-links with guanine-guanine or guanine-adenine bases, inhibiting DNA synthesis and inducing apoptosis.

Common Reagents and Conditions:

Silver Nitrate: Used in the replacement reaction to form silver chloride precipitates.

L-lactic Acid: Reacts with the filtrate to produce this compound.

Major Products Formed:

Wissenschaftliche Forschungsanwendungen

Lobaplatin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the mechanisms of platinum-based anticancer agents.

Biology: Investigated for its effects on cellular processes such as apoptosis and cell proliferation.

Industry: Employed in the development of new platinum-based drugs with improved efficacy and reduced toxicity.

Wirkmechanismus

Lobaplatin acts as a DNA cross-linking agent. Upon hydrolysis in the body, the lactate ligand dissociates, forming a reactive platinum complex. This complex interacts with the N-donors of DNA bases, forming inter- and intra-strand cross-links. These cross-links inhibit DNA synthesis, leading to apoptosis and inhibition of cell growth. This compound also affects the expression of the c-myc gene, which is associated with apoptosis and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Lobaplatin is compared with other platinum-based compounds such as cisplatin, carboplatin, oxaliplatin, and satraplatin:

Cisplatin: The first-generation platinum compound, known for its high efficacy but significant toxicity.

Carboplatin: A second-generation compound with reduced toxicity compared to cisplatin but lower efficacy.

Oxaliplatin: A third-generation compound similar to this compound, with activity against a wide range of tumors and reduced neurotoxicity.

Satraplatin: An orally administered platinum compound with promising preclinical activity.

This compound is unique due to its balanced profile of high anticancer activity and low toxicity, making it a valuable addition to the arsenal of platinum-based anticancer agents .

Biologische Aktivität

Lobaplatin, a third-generation platinum-based chemotherapeutic agent, has garnered attention for its potential in treating various malignancies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, efficacy in different cancer types, and comparative studies with other platinum compounds.

This compound exerts its antitumor effects primarily through the formation of DNA adducts, leading to DNA damage. It induces apoptosis in cancer cells via several pathways:

- Apoptotic Pathway Activation : this compound increases the expression of pro-apoptotic proteins such as Bax while reducing anti-apoptotic proteins like Bcl-2. This shift enhances cytochrome C release from mitochondria, activating downstream apoptotic pathways involving caspases and PARP cleavage .

- p53 Pathway Involvement : The tumor suppressor protein p53 plays a crucial role in mediating this compound's effects. Studies indicate that this compound treatment leads to a dose-dependent increase in p53 levels, which is associated with cell cycle arrest and apoptosis in gastric cancer cells .

Efficacy in Cancer Treatment

This compound has shown promising results across various cancer types:

- Gastric Cancer : In vitro studies demonstrated that this compound effectively inhibits the proliferation of gastric cancer cell lines (MKN-28, AGS, MKN-45) by inducing apoptosis. The mechanism involves upregulation of Bax and downregulation of Bcl-2, contributing to mitochondrial dysfunction and cell death .

- Retinoblastoma : Comparative studies with carboplatin revealed that this compound was more effective in controlling tumor growth in retinoblastoma models. It induced higher proportions of early apoptotic cells and demonstrated significant changes in the E2F1/Cdc25a/Cdk2 signaling pathway .

- Colorectal Cancer : Preclinical models indicated that this compound could suppress proliferation and peritoneal metastasis, suggesting its potential utility beyond traditional indications .

Comparative Studies

A notable aspect of this compound is its reduced toxicity compared to other platinum compounds like cisplatin and carboplatin. This characteristic is particularly beneficial for patients who experience resistance or adverse effects from conventional treatments.

| Drug | Efficacy | Toxicity | Cancer Types Treated |

|---|---|---|---|

| This compound | High (induces apoptosis) | Lower than cisplatin | Gastric, retinoblastoma, colorectal cancers |

| Carboplatin | Moderate | Moderate | Ovarian, lung cancers |

| Cisplatin | High | High | Testicular, bladder cancers |

Case Studies

- Gastric Cancer Study : A study on human gastric cancer cells showed that this compound treatment led to significant apoptosis through the activation of p53 and inhibition of Bcl-2 expression. The results indicated a promising therapeutic index for this compound in gastric malignancies .

- Retinoblastoma Models : In a study comparing this compound and carboplatin on Y79 retinoblastoma cells, this compound exhibited superior efficacy with lower cytotoxicity while effectively inducing apoptosis and inhibiting tumor growth in vivo .

Eigenschaften

CAS-Nummer |

135558-11-1 |

|---|---|

Molekularformel |

C9H18N2O3Pt |

Molekulargewicht |

397.3 g/mol |

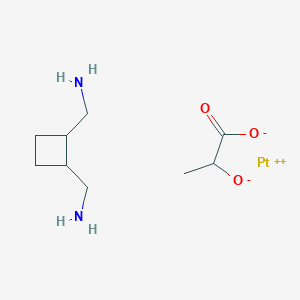

IUPAC-Name |

[2-(aminomethyl)cyclobutyl]methanamine;2-oxidopropanoate;platinum(2+) |

InChI |

InChI=1S/C6H14N2.C3H5O3.Pt/c7-3-5-1-2-6(5)4-8;1-2(4)3(5)6;/h5-6H,1-4,7-8H2;2H,1H3,(H,5,6);/q;-1;+2/p-1 |

InChI-Schlüssel |

RLXPIABKJFUYFG-UHFFFAOYSA-M |

SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

Kanonische SMILES |

CC(C(=O)[O-])[O-].C1CC(C1CN)CN.[Pt+2] |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO, not in water |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

D19466; D-19466; Lobaplatin. |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.